Methyl imidazo[1,2-A]pyrimidine-7-carboxylate
Overview
Description
“Methyl imidazo[1,2-A]pyrimidine-7-carboxylate” is a chemical compound with the IUPAC name “methyl imidazo [1,2-a]pyrimidine-7-carboxylate hydrochloride”. It has a molecular weight of 213.62 . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “this compound” and its analogues has been a topic of interest in the synthetic chemistry community . Various chemosynthetic methodologies have been employed, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H7N3O2.ClH/c1-13-7(12)6-2-4-11-5-3-9-8(11)10-6;/h2-5H,1H3;1H
. This code provides a detailed representation of the molecule’s structure. Chemical Reactions Analysis
The functionalization of “this compound” has been considered as one of the most efficient strategies for the construction of imidazo [1,2- a ]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo [1,2- a ]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 213.62 .Mechanism of Action
While the specific mechanism of action for “Methyl imidazo[1,2-A]pyrimidine-7-carboxylate” is not explicitly mentioned in the search results, imidazo [1,2- a ]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Safety and Hazards
The compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Future Directions
Imidazo [1,2- a ]pyridine has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo [1,2- a ]pyridine analogues are being critically reviewed for their potential in this area . This suggests that “Methyl imidazo[1,2-A]pyrimidine-7-carboxylate” and its analogues may have promising future applications in drug discovery and development.
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-7(12)6-2-4-11-5-3-9-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXLYVRMAFZYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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